2,3-Dihydrobenzofuran-6-carboxylic acid

Catalog No.
S737823
CAS No.
301836-57-7
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrobenzofuran-6-carboxylic acid

CAS Number

301836-57-7

Product Name

2,3-Dihydrobenzofuran-6-carboxylic acid

IUPAC Name

2,3-dihydro-1-benzofuran-6-carboxylic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H,10,11)

InChI Key

GOWYEADOSDCIEF-UHFFFAOYSA-N

SMILES

C1COC2=C1C=CC(=C2)C(=O)O

Canonical SMILES

C1COC2=C1C=CC(=C2)C(=O)O

Anti-tumor Activity

Antibacterial Activity

Anti-oxidative Activity

Synthesis of Complex Benzofuran Derivatives

Production of Polymers, Biopolymers, Coatings, Adhesives, and Pharmaceutical Drugs

Antiviral Activity

Production of Valuable Compounds from Renewable Forest Resources

2,3-Dihydrobenzofuran-6-carboxylic acid is a benzofuran derivative characterized by its unique molecular structure, which consists of a benzofuran ring with a carboxylic acid functional group at the sixth position. Its molecular formula is C9H8O3C_9H_8O_3 and it has a molecular weight of approximately 164.16 g/mol . This compound is notable for its biological activities and potential applications in medicinal chemistry.

Typical of carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under specific conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Nucleophilic substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions.

These reactions facilitate the synthesis of more complex molecules and derivatives, enhancing its utility in organic synthesis.

2,3-Dihydrobenzofuran-6-carboxylic acid exhibits a range of biological activities, including:

  • Antitumor Activity: Compounds in the benzofuran class have been reported to possess anticancer properties.
  • Antibacterial Effects: Research indicates potential efficacy against various bacterial strains.
  • Antioxidant Properties: The compound may play a role in mitigating oxidative stress through interactions with oxidative stress-related enzymes.

These activities are attributed to its ability to interact with various biological targets, influencing multiple biochemical pathways.

The synthesis of 2,3-dihydrobenzofuran-6-carboxylic acid typically involves advanced organic synthesis techniques. Notable methods include:

  • Catalytic Systems: Utilizing palladium complexes and potassium salts to promote annulation reactions between aryl iodides and epoxides.
  • Enantioselective Syntheses: Developing specific stereochemical configurations for pharmaceutical applications, such as the synthesis of precursors for neurodegenerative disease treatments.

These methods underscore the compound's versatility in synthetic organic chemistry.

2,3-Dihydrobenzofuran-6-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: As a precursor in the synthesis of drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Biochemical Research: Studied for its effects on cellular signaling pathways and oxidative stress responses.
  • Material Science: Potential use in developing new materials due to its unique chemical properties.

Studies on the interactions of 2,3-dihydrobenzofuran-6-carboxylic acid with biological molecules reveal its potential mechanisms of action:

  • Enzyme Inhibition: It has been shown to interact with enzymes involved in oxidative stress, such as superoxide dismutase and catalase.
  • Cell Signaling Modulation: The compound influences pathways related to inflammation and cellular stress responses.

These interactions highlight its significance in biochemical research and potential therapeutic applications.

Several compounds share structural similarities with 2,3-dihydrobenzofuran-6-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-HydroxybenzofuranHydroxyl group at position 2Lacks carboxylic acid functionality
6-HydroxybenzofuranHydroxyl group at position 6Does not possess the dihydro structure
Benzofuran-2-carboxylic acidCarboxylic acid at position 2Different position affects biological activity
4-Hydroxybenzoic acidHydroxyl group at position 4Simple phenolic structure without furan ring

2,3-Dihydrobenzofuran-6-carboxylic acid is unique due to its specific positioning of functional groups, which contributes to its distinct biological activities and reactivity compared to these similar compounds.

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,3-Dihydro-1-benzofuran-6-carboxylic acid

Dates

Modify: 2023-08-15

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